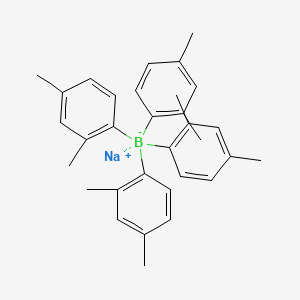![molecular formula C17H16N2O3 B12944762 Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651748-89-9](/img/structure/B12944762.png)
Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is a complex organic compound that features an imidazolidine ring fused with a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid typically involves the condensation of p-toluidine with glyoxal to form the imidazolidine ring, followed by the introduction of the benzoic acid group. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the imidazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoic acid moiety may also contribute to the compound’s overall biological activity by facilitating binding to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Compounds like imidazole and its derivatives share the imidazolidine ring structure and exhibit similar biological activities.
Benzoic acid derivatives: Compounds such as salicylic acid and acetylsalicylic acid (aspirin) share the benzoic acid moiety and are known for their medicinal properties.
Uniqueness
3-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)benzoic acid is unique due to the combination of the imidazolidine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
651748-89-9 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
3-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-7-14(8-6-12)18-9-10-19(17(18)22)15-4-2-3-13(11-15)16(20)21/h2-8,11H,9-10H2,1H3,(H,20,21) |
Clé InChI |
XQARHDKYZNQSTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


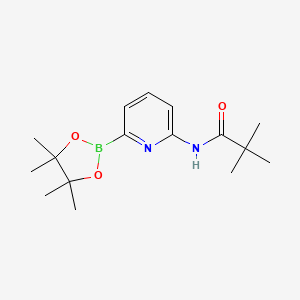
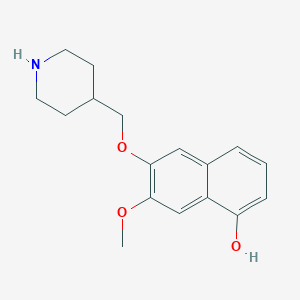
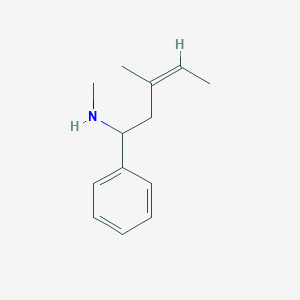
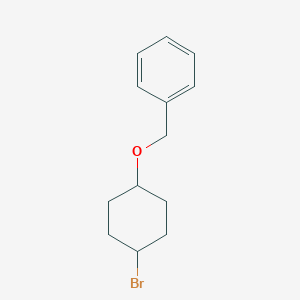
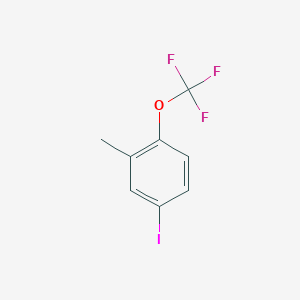

![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
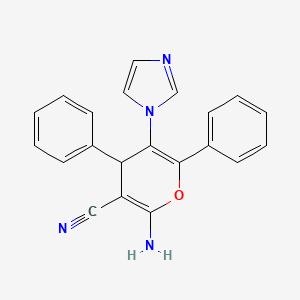
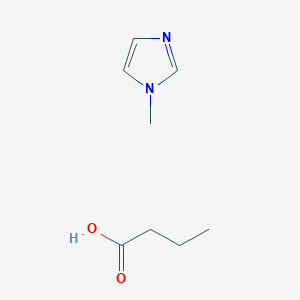
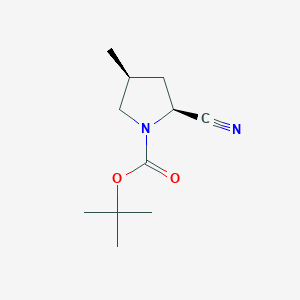
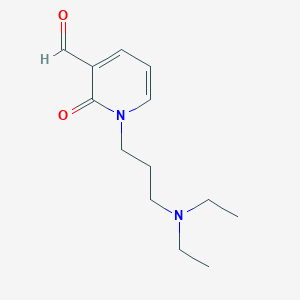
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)
